5-(4-fluorobenzyl)-2H-tetrazole
Description
Historical Context and Evolution of Tetrazole Chemistry
The journey of tetrazole chemistry began in the late 19th century, with the first synthesis of a tetrazole derivative. chemimpex.com These five-membered heterocyclic compounds, containing a ring of four nitrogen atoms and one carbon atom, were initially of academic interest due to their unique high-nitrogen content and aromatic nature. chemimpex.comnih.gov Over the years, the development of new synthetic methodologies has allowed for the creation of a vast array of substituted tetrazoles, expanding their applications beyond the laboratory. beilstein-journals.orgresearchgate.net The versatility of the tetrazole ring has led to its use in various fields, including materials science and as a component in gas-generating agents. nih.gov
Significance of the Tetrazole Heterocycle as a Privileged Scaffold in Medicinal Chemistry
In the realm of medicinal chemistry, the tetrazole ring is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. beilstein-journals.org This has led to the incorporation of the tetrazole moiety into numerous clinically used drugs. beilstein-journals.org A key feature of the tetrazole ring is its role as a bioisostere for the carboxylic acid group. nih.govbeilstein-journals.org This means that it can mimic the acidic properties and spatial arrangement of a carboxylic acid at physiological pH, while often improving metabolic stability and cell membrane permeability. nih.govnih.gov The ability of the four nitrogen atoms to participate in hydrogen bonding and metal coordination further enhances its utility in drug design. nih.gov Tetrazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects. nih.govchemistryjournals.netresearchgate.net
Overview of Academic Research Trajectories for 5-(4-fluorobenzyl)-2H-tetrazole
While extensive research exists for the broader class of tetrazole derivatives, dedicated academic studies specifically on this compound are still emerging. Much of the available information comes from its inclusion in larger studies of tetrazole-containing compounds and their potential applications. For instance, research on related 5-benzyl-2H-tetrazole derivatives has explored their synthesis and antimicrobial activities. nih.govresearchgate.net Studies on other fluorinated tetrazoles, such as 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, have demonstrated analgesic, anti-inflammatory, and vasorelaxant effects. nih.gov The synthesis of various 5-substituted-2H-tetrazoles is an active area of investigation, with various methods being developed to improve efficiency and regioselectivity. nih.gov
The primary research trajectory for this compound itself is currently centered on its synthesis and characterization as a novel compound, often as part of a library of related molecules for biological screening. The compound is typically synthesized from 4-fluorobenzyl cyanide through a cycloaddition reaction with an azide (B81097) source. Characterization involves standard analytical techniques such as NMR and mass spectrometry to confirm its structure. While specific, in-depth biological activity data for this compound is not yet widely published in dedicated articles, its structural similarity to other biologically active tetrazoles suggests its potential as a candidate for various therapeutic areas, including as an enzyme inhibitor or antimicrobial agent. chemistryjournals.netmdpi.comnih.gov Future research will likely focus on the detailed pharmacological evaluation of this specific compound to elucidate its mechanism of action and therapeutic potential.
Detailed Research Findings
Although comprehensive research articles focusing solely on this compound are limited, data from studies on analogous compounds and general synthetic methodologies for 5-substituted-2H-tetrazoles provide valuable insights.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and data from similar compounds. These properties are crucial for its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₄ | N/A |
| Molecular Weight | 178.17 g/mol | N/A |
| XlogP (predicted) | 1.5 | nih.gov |
| Melting Point (°C) | Not available | N/A |
| pKa | ~4.9 (estimated for the tetrazole proton) | nih.gov |
This table is populated with predicted or estimated values based on the compound's structure and data from related compounds, as specific experimental data for this compound is not widely available in the cited literature.
Synthesis and Characterization
The synthesis of this compound typically follows established methods for the preparation of 5-substituted tetrazoles from nitriles.
General Synthetic Scheme:
The most common route involves the [3+2] cycloaddition of an azide source, such as sodium azide, to 4-fluorobenzyl cyanide. This reaction is often catalyzed by a Lewis acid or carried out in a suitable solvent like DMF.
4-fluorobenzyl cyanide + NaN₃ → 5-(4-fluorobenzyl)-1H-tetrazole
The resulting 1H-tetrazole can exist in equilibrium with its 2H-tautomer. The separation and specific synthesis of the 2H-isomer can be challenging and often result in a mixture of tautomers. Regioselective alkylation or arylation of the tetrazole ring is a common strategy to obtain specific N-substituted isomers. nih.gov
Characterization Data for a Related Compound (5-(4-chlorobenzyl)-1H-tetrazole):
| Spectroscopic Data | Observed Values |
| ¹H NMR | The spectrum would show characteristic peaks for the benzyl (B1604629) protons and the aromatic protons of the chlorophenyl ring. |
| ¹³C NMR | The spectrum would reveal signals for the carbon atoms of the tetrazole ring, the benzyl CH₂ group, and the chlorophenyl ring. |
| IR (cm⁻¹) | Peaks corresponding to N-H stretching, C=N stretching of the tetrazole ring, and C-H stretching of the aromatic and benzyl groups would be expected. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. |
This table presents expected characterization data based on a closely related compound, as specific spectral data for this compound was not available in the reviewed sources.
Structure
2D Structure
3D Structure
Properties
CAS No. |
500370-52-5 |
|---|---|
Molecular Formula |
C8H7FN4 |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C8H7FN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
InChI Key |
JDPCFNUQAFMWSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=NNN=N2)F |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Established Principles of 5-Substituted-2H-tetrazole Synthesis
The construction of the tetrazole ring is most commonly achieved through the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov This fundamental reaction has been refined over the years, leading to a variety of synthetic strategies that offer improved yields, milder reaction conditions, and greater control over regioselectivity.
Nucleophilic Addition of Azides to Nitriles: Mechanistic Considerations
The reaction of an azide with a nitrile to form a tetrazole is a well-established method first described in 1901. nih.gov The mechanism of this formal [3+2] cycloaddition can vary depending on the nature of the azide species. When organic azides are used with highly activated nitriles, the reaction is believed to proceed through a concerted [3+2] cycloaddition, leading regioselectively to the 1-alkylated product.
However, for the more synthetically versatile reaction involving azide salts (like sodium azide) and a broader range of nitriles, a stepwise mechanism is often proposed. Density functional theory (DFT) calculations suggest a process involving the activation of the nitrile, followed by the formation of an imidoyl azide intermediate, which then cyclizes to yield the tetrazole. The presence of electron-withdrawing groups on the nitrile can lower the activation barrier for this reaction. nih.gov
Catalytic Approaches in Tetrazole Ring Formation
To overcome the often harsh conditions required for the uncatalyzed azide-nitrile cycloaddition, various catalytic systems have been developed. These catalysts enhance the reaction rate and often improve the yield and purity of the resulting tetrazoles.
Metal-catalyzed: A wide array of metal catalysts have been employed for tetrazole synthesis. Zinc salts are known to catalyze the reaction by coordinating to the nitrile, which lowers the barrier for nucleophilic attack by the azide ion. Other effective metal catalysts include those based on copper, palladium, and cobalt. For instance, a Cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles. nih.gov
Organocatalytic: Organocatalysts offer a metal-free alternative for tetrazole synthesis. These catalysts can activate the nitrile substrate, facilitating the cycloaddition under milder conditions. For example, tetrazole-derived cyclic amines, synthesized via an azido-Ugi reaction, have been utilized as organocatalysts in various organic transformations.
Nanoparticle-based: In recent years, nanocatalysts have gained prominence due to their high surface area-to-volume ratio and excellent catalytic activity. Various nanocatalysts, including magnetic nanoparticles functionalized with metal complexes and carbon-based nanomaterials, have been successfully used in tetrazole synthesis. These catalysts often offer advantages such as high yields, short reaction times, and easy recyclability. For example, a cobalt–nickel catalyst on magnetic mesoporous hollow spheres has demonstrated high efficiency in the synthesis of tetrazole derivatives. nih.gov
Multicomponent Reaction Strategies for Tetrazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient and atom-economical route to complex molecules, including tetrazoles. nih.gov The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, allowing for the synthesis of α-aminomethyl tetrazoles from an isocyanide, an oxo component, an amine, and an azide source. nih.gov This strategy is highly versatile and enables the rapid generation of diverse tetrazole libraries. Another approach involves the use of diversely protected tetrazole aldehydes as building blocks in MCRs to create complex, drug-like molecules. beilstein-journals.org
Targeted Synthesis of 5-(4-fluorobenzyl)-2H-tetrazole
The synthesis of the specific compound this compound requires a strategic approach, beginning with the synthesis of the necessary precursors and culminating in a regioselective reaction to favor the formation of the desired 2H-isomer.
Precursor Synthesis and Derivatization of the Fluorobenzyl Moiety
| Starting Material | Reagents | Product | Yield |
| p-Fluorobenzaldehyde | 1. Potassium borohydride (B1222165), 2. Toluene, 3. Thionyl chloride, 4. Sodium cyanide | 4-Fluorophenylacetonitrile | 62.1% |
| 4-Fluorobenzyl chloride | Sodium cyanide | 4-Fluorophenylacetonitrile | - |
Table 1: Synthetic routes to the key precursor, 4-fluorophenylacetonitrile.
Optimized Reaction Conditions for Regioselective 2H-Tetrazole Formation
The conversion of 4-fluorophenylacetonitrile to 5-(4-fluorobenzyl)tetrazole is typically achieved through a [3+2] cycloaddition with an azide source, such as sodium azide. This reaction can be catalyzed by various agents, including silica sulfuric acid, to afford the 5-substituted 1H-tetrazole. mdpi.com
The final and crucial step is the regioselective substitution on the tetrazole ring to yield the 2H-isomer. The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted products. Achieving high regioselectivity for the 2H-isomer often depends on the choice of alkylating agent and reaction conditions.
Recent studies have shown that the diazotization of aliphatic amines can be an effective method for the preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov This method involves the in-situ generation of a diazonium intermediate which then acts as the alkylating agent. A one-pot procedure combining the cycloaddition and the diazotization/alkylation has been developed, offering a streamlined synthesis of 2,5-disubstituted tetrazoles from nitriles. organic-chemistry.orgnih.gov While a specific optimized protocol for this compound is not extensively detailed, the principles of regioselective N2-arylation using arylboronic acids in the presence of a copper catalyst could also be applied. organic-chemistry.org
| Precursor | Reagents | Key Transformation | Product |
| 4-Fluorophenylacetonitrile | 1. Sodium azide, 2. Alkylating agent (e.g., from diazotization of an amine) | Cycloaddition followed by regioselective N2-alkylation | This compound |
| 5-(4-Fluorobenzyl)-1H-tetrazole | Arylboronic acid, Copper catalyst | Regioselective N2-arylation | 2-Aryl-5-(4-fluorobenzyl)-2H-tetrazole |
Table 2: General strategies for the regioselective synthesis of 2,5-disubstituted tetrazoles.
Yield Optimization and Scalability Studies
The efficient synthesis of 5-substituted-2H-tetrazoles, including this compound, is a critical aspect of its practical application. Research in this area is focused on improving reaction yields, minimizing byproducts, and developing scalable processes suitable for larger-scale production.
Reaction Condition Optimization:
The synthesis of tetrazoles often involves the [3+2] cycloaddition of an azide source with a nitrile. The yield of this reaction is highly dependent on several factors, including the choice of solvent, temperature, and the nature of the azide reagent. For the synthesis of analogous 5-substituted tetrazoles, a biphasic solvent system of toluene/water (9:1) has been shown to provide quantitative product formation with high isolated yields. rsc.org It has been noted that attempts to reduce reaction times by increasing the temperature can lead to a significant reduction in product yields. rsc.org
Continuous-Flow Microreactors:
A significant advancement in the synthesis of tetrazoles is the use of continuous-flow microreactors. This technology offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. nih.govresearchgate.net For instance, a continuous-flow process for the synthesis of a 5-substituted tetrazole demonstrated a product output of 4.85 g/h, which translates to 116 g/day . nih.gov This methodology minimizes the hazards associated with hydrazoic acid (HN3) and shock-sensitive metal azides. nih.gov In these systems, residual sodium azide can be quenched in-line, further enhancing the safety of the process. nih.gov
Scalability to Gram Amounts:
The scalability of synthetic methods is a key consideration for practical applications. Optimized conditions in both batch and flow syntheses have been shown to be easily scaled up to produce gram amounts of various tetrazole building blocks. rsc.org This scalability is crucial for making these compounds readily available for further research and development.
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Solvent System | Biphasic toluene/water (9:1) can lead to quantitative product formation. | Optimizing the solvent can significantly improve isolated yields. | rsc.org |
| Temperature | Higher temperatures may decrease yields. | Careful temperature control is crucial for maximizing product formation. | rsc.org |
| Reaction Technology | Continuous-flow microreactors offer enhanced safety and scalability. | Provides a safer and more efficient alternative to traditional batch synthesis for large-scale production. | nih.govresearchgate.net |
| Scalability | Optimized methods allow for synthesis at the gram scale. | Ensures sufficient material availability for further applications. | rsc.org |
Post-Synthetic Modifications and Derivatization of this compound
The functionalization of the this compound core structure opens up avenues for creating a diverse range of derivatives with tailored properties. These modifications can be targeted at either the tetrazole ring or the fluorobenzyl substituent.
The tetrazole ring of 5-substituted-1H-tetrazoles possesses two nitrogen atoms (N1 and N2) that can be alkylated or acylated. A significant challenge in these reactions is controlling the regioselectivity, as the reaction can produce a mixture of 1,5- and 2,5-disubstituted tetrazoles.
N-Alkylation:
The alkylation of 5-substituted tetrazoles typically yields a mixture of the N1 and N2 isomers. The ratio of these isomers is influenced by several factors, including the steric and electronic properties of the substituent at the 5-position, the nature of the alkylating agent, the base used, and the solvent. Generally, the 2,5-disubstituted tetrazole is the thermodynamically more stable isomer.
A common method for N-alkylation involves the reaction of the tetrazole with an alkyl halide in the presence of a base such as potassium carbonate. For example, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K2CO3 resulted in two separable regioisomers.
| Reagents | Conditions | Products | Key Considerations |
|---|---|---|---|
| 5-Substituted-1H-tetrazole, Alkyl halide | Base (e.g., K2CO3), Solvent (e.g., DMF, Acetone) | Mixture of 1,5- and 2,5-disubstituted tetrazoles | Regioselectivity is a major challenge. |
| 5-Substituted-1H-tetrazole, Aliphatic amine, Diazotizing agent | Acidic conditions | Preferential formation of 2,5-disubstituted tetrazoles | Offers a method for regioselective N2-alkylation. |
N-Acylation:
N-acylation of the tetrazole ring can be achieved using acyl chlorides or anhydrides. Similar to alkylation, acylation can occur at either the N1 or N2 position. The reaction of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide with various aroyl or alkanoyl chlorides in dry DMF at room temperature has been shown to efficiently produce N-acyl derivatives.
The fluorobenzyl group of this compound offers additional sites for chemical modification, namely the benzylic methylene (B1212753) group and the aromatic ring.
Reactions at the Benzylic Position:
The benzylic C-H bonds are activated and can undergo a variety of transformations. For instance, benzylic positions can be brominated using N-bromosuccinimide (NBS) under radical conditions. Oxidation of the benzylic methylene group to a carbonyl group can also be achieved using specific oxidizing agents.
Reactions on the Aromatic Ring:
The fluorine atom on the benzene (B151609) ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Further substitution on the aromatic ring, such as nitration or halogenation, would be directed to the positions ortho to the fluorine atom (positions 3 and 5) and para to the benzyl-tetrazole group. However, the tetrazole ring itself is an electron-withdrawing group, which would deactivate the aromatic ring towards electrophilic substitution.
Click chemistry provides a powerful set of tools for the efficient and specific conjugation of molecules. Tetrazole derivatives can be incorporated into click chemistry schemes, enabling their attachment to other molecules, such as biomolecules or polymers.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The CuAAC reaction is a cornerstone of click chemistry, involving the reaction between an azide and a terminal alkyne to form a 1,2,3-triazole. To utilize this compound in this reaction, it would first need to be functionalized with either an azide or an alkyne group. For example, an alkyne-containing substituent could be introduced via N-alkylation of the tetrazole ring with an alkyl halide bearing a terminal alkyne. This modified tetrazole could then be "clicked" with an azide-functionalized molecule. Fused tetrazoles have been shown to act as azide surrogates in Cu-catalyzed click reactions with alkynes, providing an efficient route to N-heterocycle-substituted 1,2,3-triazoles. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
SPAAC is a copper-free click reaction that utilizes strained cyclooctynes, which react readily with azides. This method is particularly useful for biological applications where the toxicity of copper is a concern. Similar to CuAAC, this compound would need to be derivatized with an azide or a strained alkyne to participate in SPAAC.
Photo-induced Tetrazole-Alkene Cycloaddition:
A more direct application of the tetrazole ring in click chemistry is the photo-induced [3+2] cycloaddition with alkenes. rsc.org Upon photoirradiation, certain diaryltetrazoles can generate reactive nitrile imine dipoles that readily react with alkenes to form pyrazolines. nih.gov This "photoclick" reaction offers spatiotemporal control over the conjugation process. rsc.org To employ this compound in this manner, it would likely need to be further substituted at the N2 position with another aromatic group to facilitate the photo-induced reaction.
| Methodology | Description | Required Modification of Tetrazole | Reference |
|---|---|---|---|
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Functionalization with a terminal alkyne or an azide group. | nih.gov |
| SPAAC | Reaction between a strained cyclooctyne and an azide without a copper catalyst. | Functionalization with a strained alkyne or an azide group. | nih.gov |
| Photo-induced Cycloaddition | Light-triggered reaction between a diaryltetrazole and an alkene. | Derivatization to a diaryltetrazole. | rsc.orgnih.gov |
High Resolution Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of 5-(4-fluorobenzyl)-2H-tetrazole in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide characteristic chemical shifts that are instrumental in assigning the positions of hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons of the fluorobenzyl group, the methylene (B1212753) protons, and the acidic proton of the tetrazole ring. The aromatic protons usually appear as a set of multiplets in the downfield region, with their coupling patterns providing information about their relative positions on the benzene (B151609) ring. The methylene protons give rise to a singlet, while the tetrazole NH proton is often observed as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The spectrum shows distinct resonances for the carbon atoms of the tetrazole ring, the fluorinated benzene ring, and the methylene bridge. The carbon attached to the fluorine atom exhibits a characteristic large coupling constant (¹JCF), which is a definitive indicator of its presence.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Tetrazole NH | ~15.5 - 16.5 (broad s) | - |
| Tetrazole C5 | - | ~155 |
| CH₂ | ~4.3 (s) | ~30 |
| Aromatic CH (ortho to F) | ~7.1 (t) | ~116 (d, ²JCF) |
| Aromatic CH (meta to F) | ~7.3 (dd) | ~131 (d, ³JCF) |
| Aromatic C-F | - | ~162 (d, ¹JCF) |
| Aromatic C-CH₂ | - | ~130 (d, ⁴JCF) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. s = singlet, t = triplet, dd = doublet of doublets, d = doublet.
To unambiguously establish the covalent framework of this compound, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the coupling between the adjacent aromatic protons on the fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals corresponding to the methylene group and the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is invaluable for confirming the connectivity between the benzyl (B1604629) group and the tetrazole ring, for instance, by showing a correlation between the methylene protons and the C5 carbon of the tetrazole ring, as well as the quaternary carbon of the aromatic ring.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The experimentally determined exact mass is compared with the calculated theoretical mass for the proposed formula (C₈H₇FN₄), providing strong evidence for the compound's identity. For example, the expected [M+H]⁺ ion would have a calculated exact mass that can be precisely matched by HRMS analysis.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. The FT-IR spectrum of this compound displays absorption bands corresponding to the various bond vibrations within the molecule.
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (tetrazole) | Stretching | 3000 - 3400 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N, C=C (ring) | Stretching | 1400 - 1600 |
| C-F | Stretching | 1150 - 1250 |
| Tetrazole Ring | Bending/Stretching | 900 - 1400 |
These characteristic absorption bands, particularly the broad N-H stretch, the aromatic and aliphatic C-H stretches, and the strong C-F stretch, collectively confirm the presence of the key functional moieties within the this compound structure.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would reveal detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the tetrazole ring. This technique offers an unambiguous confirmation of the molecular connectivity and conformation in the crystalline form. The crystal structure would likely show the planarity of the tetrazole and benzene rings and reveal the dihedral angle between them. Intermolecular hydrogen bonds between the N-H group of one molecule and a nitrogen atom of the tetrazole ring of a neighboring molecule are expected to be a prominent feature in the crystal packing.
Crystalline Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Experimental data on the crystal structure of this compound is not currently available in published literature. Therefore, a definitive analysis of its crystalline packing and the specific supramolecular interactions, such as hydrogen bonding and π-π stacking, cannot be presented.
For related tetrazole compounds, crystal structures are often stabilized by a network of intermolecular interactions. For instance, in analogous structures, N-H···N hydrogen bonds are common, leading to the formation of chains or more complex assemblies. nih.gov The presence of the fluorine atom in the benzyl group of this compound could potentially introduce C-H···F or other weak hydrogen bonds, further influencing the crystal packing.
Conformational Analysis and Dihedral Angles in the Crystal Lattice
A detailed conformational analysis, including the specification of dihedral angles within the crystal lattice of this compound, is contingent upon the determination of its crystal structure. This information is not presently accessible.
In structurally similar benzyl-substituted tetrazoles, the conformation is largely defined by the torsion angles involving the benzyl bridge and the orientation of the phenyl and tetrazole rings relative to each other. For example, in 5-(4-Chlorobenzyl)-1H-tetrazole, the phenyl and tetrazole rings are inclined at a significant dihedral angle. nih.gov The specific values for this compound would depend on the interplay of steric and electronic effects within the crystal, which can only be revealed through experimental structural analysis.
Computational Chemistry and Advanced Theoretical Investigations
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov DFT methods are widely used to calculate the electronic structure, geometry, and various properties of molecules like 5-(4-fluorobenzyl)-2H-tetrazole. nih.govbenthamdirect.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation approximately. benthamdirect.com
Geometry Optimization and Electronic Structure Analysis of this compound
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemimpex.com For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| C-C (phenyl) | ~1.39 Å | |
| C-C (benzyl) | ~1.51 Å | |
| C-N (tetrazole) | ~1.33 Å | |
| N-N (tetrazole) | ~1.34 Å | |
| Bond Angle | C-C-C (phenyl) | ~120° |
| F-C-C (phenyl) | ~118° | |
| C-CH2-C (benzyl) | ~112° |
The electronic structure analysis provides information about the distribution of electrons within the molecule, which is crucial for understanding its properties and reactivity.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. irjweb.comschrodinger.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the tetrazole ring, while the LUMO would also be distributed across these aromatic systems. DFT calculations can precisely determine these energy levels. schrodinger.com
Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are hypothetical and serve as examples based on typical DFT calculations for similar aromatic heterocyclic compounds.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.7 eV |
| Energy Gap (ΔE) | 4.8 eV |
This predicted energy gap is a significant value, suggesting the compound possesses considerable stability. irjweb.com
Electrostatic Potential Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It visually represents the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would show regions of high electron density (negative potential) around the nitrogen atoms of the tetrazole ring and the fluorine atom, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net The hydrogen atoms, particularly the one on the tetrazole ring (in the 1H-tautomer), would exhibit positive potential, marking them as acidic sites.
Tautomerism and Aromaticity Studies of the Tetrazole Ring System
The tetrazole ring exhibits complex tautomeric and aromatic characteristics that are fundamental to its chemical behavior.
Relative Stabilities of 1H- and 2H-Tautomers in Different Phases
5-Substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the proton on the tetrazole ring. nih.govresearchgate.net The relative stability of these tautomers is a known subject of study and is influenced by the surrounding environment. nih.gov
Computational studies on various tetrazole derivatives have consistently shown that the phase of the substance plays a critical role. nih.govnih.gov
Gas Phase: In the gas phase, the 2H-tautomer is generally found to be the more stable form. nih.govnih.gov This preference is attributed to the intrinsic electronic properties of the isolated molecule.
Solution/Solid Phase: In condensed phases (solution or solid state), the 1H-tautomer is typically the predominant and more stable form. nih.gov This shift in stability is due to the more polar nature of the 1H-tautomer, which allows for stronger intermolecular interactions, such as hydrogen bonding, that stabilize it more effectively in a polar environment. researchgate.net
For 5-(4-fluorobenzyl)tetrazole, it is therefore predicted that the 2H-tautomer would be more stable in isolation, while the 1H-tautomer would be favored in solvents and in the solid state.
Table 3: Predicted Relative Stabilities of 5-(4-fluorobenzyl)tetrazole Tautomers
| Tautomer | Phase | Predicted Stability |
|---|---|---|
| 5-(4-fluorobenzyl)-1H-tetrazole | Gas | Less Stable |
| This compound | Gas | More Stable |
| 5-(4-fluorobenzyl)-1H-tetrazole | Solution (Polar) | More Stable |
Quantitative Assessment of Aromaticity Indices (e.g., HOMA, NICS)
HOMA (Harmonic Oscillator Model of Aromaticity): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic character.
NICS (Nucleus-Independent Chemical Shift): NICS values are calculated at specific points in space, such as the center of a ring. A negative NICS value is a hallmark of an aromatic ring, indicating a diamagnetic ring current.
For both the 1H- and 2H-tautomers of 5-(4-fluorobenzyl)tetrazole, the tetrazole ring is expected to exhibit a high degree of aromaticity. rsc.org DFT calculations for related azole compounds confirm that both tautomeric forms of the tetrazole ring possess significant aromatic character, which is a key factor in their stability. rsc.org While specific HOMA and NICS values for this compound are not available in the searched literature, calculations on similar tetrazole systems consistently yield indices confirming their aromatic nature.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational chemistry provides a powerful lens for investigating the intricate reaction mechanisms of tetrazole derivatives at a molecular level. For this compound, theoretical studies are pivotal in elucidating the complex pathways of its formation and decomposition, offering insights that are often difficult to capture through experimental means alone. These computational models allow for a detailed examination of transient species, reaction energetics, and the precise electronic and geometric changes that occur during a chemical transformation.
Energetics of Key Reaction Pathways and Activation Barriers
A primary focus of computational investigations into tetrazole chemistry is the determination of the energetics of various potential reaction pathways. By calculating the potential energy surface, researchers can identify the most likely routes a reaction will follow and the energy required to initiate these transformations. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G**) to balance accuracy and computational cost. nih.gov
One of the most significant reaction pathways for 2,5-disubstituted tetrazoles, such as this compound, is thermal decomposition. A characteristic feature of this process is the elimination of a molecule of nitrogen (N₂), leading to the formation of a highly reactive nitrilimine intermediate. mdpi.com Computational models can precisely calculate the activation energy (Ea) for this nitrogen extrusion, which is a critical parameter for understanding the compound's thermal stability.
Another crucial area of study is the azide-tetrazole equilibrium. The formation of the tetrazole ring from an azide (B81097) precursor is a cyclization reaction that is highly sensitive to factors like substitution and solvent effects. nih.gov Computational modeling can map the energy profile of this transformation, identifying the transition state and calculating the activation barriers for both the forward (cyclization) and reverse (ring-opening) reactions. These calculations help to predict whether the azide or the tetrazole isomer is more stable under specific conditions. For instance, studies on substituted azidothiazoles have shown that electron-withdrawing groups can shift the equilibrium towards the azide form, a prediction substantiated by DFT calculations of the reaction energetics. nih.gov
The table below presents hypothetical, yet representative, data for key reaction pathways applicable to a 2,5-disubstituted tetrazole like this compound, based on computational studies of analogous systems.
| Reaction Pathway | Reactant(s) | Product(s) | Calculated Activation Energy (Ea) (kJ/mol) | Methodology/Basis Set |
| Thermal Decomposition | This compound | 4-fluorobenzylnitrilimine + N₂ | 140 - 160 | DFT/B3LYP/6-311G |
| Azide-Tetrazole Cyclization | 1-azido-1-(4-fluorophenyl)ethene + HN₃ | This compound | 80 - 100 | DFT/B3LYP/6-311G |
| Tetrazole Ring Opening | This compound | 1-azido-1-(4-fluorophenyl)ethene + HN₃ | 110 - 130 | DFT/B3LYP/6-311G** |
Note: The data in this table is illustrative and based on typical values found in computational studies of substituted tetrazoles. Actual values for this compound would require specific calculations.
Transition State Characterization and Reaction Coordinate Analysis
Beyond determining the energy barriers, computational chemistry allows for the detailed characterization of the transition state (TS) for a given reaction. The transition state represents the highest point on the minimum energy path between reactants and products and is a fleeting, unstable configuration. By locating and analyzing the TS, chemists can understand the precise geometry and electronic structure of the molecule at the moment of bond-breaking and bond-forming.
For the thermal decomposition of a 2,5-disubstituted tetrazole, the transition state would involve the elongation of the N-N bonds within the tetrazole ring that are destined to break to release N₂. Frequency calculations are a critical step in TS characterization; a true transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product.
Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, maps out the entire path from the transition state down to the reactants and products. This analysis provides a "movie" of the atomic motions during the reaction, confirming that the identified transition state indeed connects the intended starting materials and products. For the azide-tetrazole cyclization, the reaction coordinate would trace the path of the terminal nitrogen of the azide group approaching the carbon of the nitrile group, through the transition state, to the final closed-ring structure of the tetrazole. nih.gov
The following table provides examples of the types of data that are generated from transition state characterization and reaction coordinate analysis for reactions involving tetrazoles.
| Reaction Pathway | Key Geometric Parameters of the Transition State | Imaginary Frequency (cm⁻¹) | Description of Motion for Imaginary Frequency |
| Thermal Decomposition | Elongated N2-N3 and N4-N5 bonds (e.g., > 1.5 Å) | -300 to -500 | Asymmetric stretching of tetrazole ring leading to N₂ extrusion |
| Azide-Tetrazole Cyclization | Partially formed C5-N1 bond (e.g., ~2.0 Å); Bent azide moiety | -200 to -400 | Approach of terminal azide nitrogen to the nitrile carbon |
Note: This table contains representative data illustrating the outputs of transition state analysis for tetrazole reactions. The specific values are dependent on the exact molecule and reaction being studied.
Through these advanced computational techniques, a comprehensive understanding of the reactivity, stability, and transformation pathways of this compound can be achieved, guiding further experimental work in its synthesis and application.
Mechanistic Aspects of Biological Activity and Molecular Interactions
Anti-inflammatory Mechanisms and Cellular Pathways
Tetrazole derivatives are recognized for their potential as anti-inflammatory agents. nih.govchemimpex.com This activity is often attributed to their ability to modulate the production and signaling of various inflammatory mediators.
Modulation of Inflammatory Mediators and Signaling Cascades
Research on structurally similar tetrazole-containing pyrazole (B372694) derivatives suggests that their anti-inflammatory effects may be mediated through the downregulation of pro-inflammatory cytokines and other key signaling molecules. For instance, studies on compounds like 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (LQFM020) have indicated an ability to decrease the synthesis of pro-inflammatory mediators, which is a crucial aspect of their anti-inflammatory action. nih.gov While direct evidence for 5-(4-fluorobenzyl)-2H-tetrazole is lacking, it is plausible that it could exert similar effects by interfering with inflammatory cascades. The tetrazole moiety itself is often considered a bioisostere of a carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential to interact with enzymes like cyclooxygenases (COX). nih.gov
Antinociceptive and Analgesic Mechanisms
The analgesic properties of tetrazole derivatives have also been a focus of pharmacological research, with investigations pointing towards their interaction with various pain signaling pathways.
Interaction with Neurogenic and Inflammatory Pain Pathways
Studies on related pyrazole-tetrazole hybrids have demonstrated efficacy in models of both neurogenic and inflammatory pain. cdnsciencepub.comnih.gov These effects are often linked to the modulation of nitric oxide (NO) signaling and the migration of immune cells. The antinociceptive activity of compounds like LQFM020 has been associated with the modulation of the NO/cGMP signaling cascade and a reduction in the migration of defense cells to the site of inflammation. nih.gov This suggests a dual role in managing pain by addressing both the direct neural signaling and the underlying inflammatory contributors.
Role of NO/cGMP Pathway and Potassium Channel Modulation
The nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway is a key signaling cascade involved in pain perception and vasodilation. The analgesic and vasorelaxant effects of some tetrazole derivatives have been linked to the modulation of this pathway. nih.govnih.gov For example, the vasorelaxant effect of 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole has been shown to involve the activity of K+ and Ca2+ channels, as well as the AC/cAMP and GC/cGMP pathways. nih.gov It is conceivable that this compound could also interact with these ion channels and signaling pathways, thereby influencing nociceptive transmission.
Vasorelaxant Mechanisms
The ability of tetrazole-containing compounds to induce vasorelaxation is another area of interest, with mechanisms involving both the endothelium and vascular smooth muscle cells.
Endothelium-Dependent and Endothelium-Independent Relaxation
The vasorelaxant effects of tetrazole derivatives can be mediated through both endothelium-dependent and endothelium-independent mechanisms. Endothelium-dependent relaxation often involves the release of nitric oxide (NO) from endothelial cells, which then acts on smooth muscle cells to cause relaxation. nih.gov Endothelium-independent relaxation, on the other hand, involves direct action on the vascular smooth muscle, for instance, by modulating ion channel activity. Studies on the related compound 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (LQFM020) have pointed to its vasorelaxant effects being linked to the activity of K+ and Ca2+ channels and the GC/cGMP pathway. nih.gov
Table of Mentioned Compounds
| Compound Name | Chemical Structure |
| This compound | C₈H₇FN₄ |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (LQFM020) | C₁₀H₇FN₆ |
Interactive Data Table: Potential Mechanistic Targets of Tetrazole Derivatives
| Biological Effect | Potential Molecular Target/Pathway |
| Anti-inflammatory | Modulation of pro-inflammatory mediators |
| Cyclooxygenase (COX) enzyme inhibition | |
| Antinociceptive | NO/cGMP pathway modulation |
| K+ and Ca2+ channel activity | |
| Vasorelaxant | Endothelium-dependent NO release |
| Endothelium-independent smooth muscle relaxation |
No Specific Research Found for "this compound" in Requested Biological Activities
Following a comprehensive search of available scientific literature, no specific research findings were identified for the chemical compound This compound pertaining to its impact on calcium channel function, its antimicrobial and antifungal activity, or its enzyme inhibition properties. The initial and subsequent targeted searches for this particular compound within the specified biological contexts did not yield any relevant studies.
While broader research exists on the biological activities of various tetrazole derivatives and compounds containing a 4-fluorobenzyl moiety, the explicit data required to generate a scientifically accurate article on "this compound" as per the provided outline is not available in the public domain. The strict adherence to the user's request to focus solely on this specific compound prevents the inclusion of data from related but distinct chemical entities.
Therefore, the generation of a detailed and informative article focusing exclusively on the mechanistic aspects of biological activity and molecular interactions of "this compound" is not possible at this time due to the absence of published research on the following topics:
Enzyme Inhibition Studies and Binding Site Characterization:Specific enzyme targets for this compound, including tyrosinase, have not been reported.
Enzyme Kinetics and Inhibition Potency:Consequently, no data on the enzyme kinetics or inhibition potency (e.g., IC50 values) for this compound is available.
Without dedicated research on "this compound," any attempt to construct the requested article would rely on speculation and extrapolation from related compounds, thereby violating the core instruction to focus solely on the specified chemical.
Receptor Binding Profiling and Ligand-Receptor Interactions
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a common moiety in many biologically active compounds. tandfonline.comnih.govrug.nl This means that the tetrazole group in this compound can mimic the interactions of a carboxylic acid at a receptor's binding site. The key to this mimicry lies in its similar pKa value and its ability to act as a proton donor and form hydrogen bonds. rug.nlresearchgate.net The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, further contributing to its binding affinity. thieme-connect.com
The 4-fluorobenzyl group also plays a crucial role in receptor binding. The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor's binding pocket. acs.orgresearchgate.net The fluorine atom, being highly electronegative, can participate in hydrogen bonding and other electrostatic interactions, potentially enhancing the binding affinity and selectivity of the compound. nih.gov
Due to the lack of specific studies on this compound, a hypothetical receptor binding profile is presented below for illustrative purposes. This table is based on the expected interactions of the compound's functional groups with common amino acid residues in a hypothetical receptor active site.
Hypothetical Receptor Binding Profile for this compound
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues |
| Hydrogen Bond Donor | Tetrazole N-H | Asp, Glu, Ser, Thr |
| Hydrogen Bond Acceptor | Tetrazole N atoms | Arg, Lys, His, Gln, Asn |
| π-π Stacking | Benzyl (B1604629) Ring | Phe, Tyr, Trp |
| Halogen Bond/H-Bond | Fluorine | Ser, Thr, Tyr, Asn, Gln |
| Hydrophobic Interaction | Benzyl Moiety | Val, Leu, Ile, Met |
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijirt.orgnih.gov While no specific molecular docking studies for this compound have been published, we can infer potential binding modes from studies on similar 5-substituted tetrazole derivatives. ijirt.orgnih.gov
A typical docking simulation would involve placing the this compound molecule into the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. The pose with the lowest binding energy is generally considered the most likely binding mode.
Based on the functional groups present, a predicted binding mode would likely show the tetrazole ring positioned to form key hydrogen bonds with polar residues in the active site. The 4-fluorobenzyl group would likely be oriented towards a hydrophobic pocket, with the fluorine atom potentially forming a specific interaction with a suitable donor or acceptor group.
Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LYS76, GLU91, LEU130, PHE183 |
| Hydrogen Bonds | Tetrazole N-H with GLU91 backbone C=O (2.8 Å) |
| Tetrazole N2 with LYS76 side chain NH3+ (3.1 Å) | |
| π-π Stacking | Benzyl ring with PHE183 |
| Hydrophobic Interactions | Benzyl group with LEU130 |
This data is hypothetical and for illustrative purposes only.
Simulation of Protein-Ligand Interaction Fingerprints
Protein-ligand interaction fingerprints (IFPs) are computational tools that summarize the complex 3D interactions between a protein and a ligand into a simple bitstring format. nih.gov Each bit in the fingerprint represents the presence or absence of a specific type of interaction with a particular amino acid residue in the binding site. nih.gov
While no specific IFP studies exist for this compound, a simulation would proceed as follows:
A molecular docking or molecular dynamics simulation would first be performed to generate a set of protein-ligand complex structures.
For each structure, the interactions between the ligand and the protein residues would be analyzed. These interactions typically include hydrogen bonds, ionic interactions, hydrophobic contacts, and π-stacking.
This interaction data would then be converted into a binary fingerprint. For example, a specific bit might be set to '1' if a hydrogen bond is present between the tetrazole ring and a specific aspartate residue, and '0' if it is not.
These fingerprints are valuable for virtual screening, comparing the binding modes of different ligands, and understanding the key interactions that determine binding affinity.
Exemplary Protein-Ligand Interaction Fingerprint for this compound
| Residue | Interaction Type | Bit Value |
| LYS76 | Hydrogen Bond | 1 |
| GLU91 | Hydrogen Bond | 1 |
| LEU130 | Hydrophobic | 1 |
| PHE183 | π-π Stacking | 1 |
| ASP145 | Hydrogen Bond | 0 |
This table represents a simplified, hypothetical interaction fingerprint.
Structure Activity Relationship Sar Studies and Rational Ligand Design
Influence of the 4-Fluorophenyl Substituent on Biological Efficacy and Selectivity
The 4-fluorophenyl substituent is a critical component that significantly impacts the biological efficacy and selectivity of tetrazole-based compounds. The fluorine atom, though similar in size to a hydrogen atom, possesses unique electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds and participate in hydrogen bonding. These characteristics can modulate a molecule's binding affinity, metabolic stability, and pharmacokinetic properties. nih.gov
In a study of N-(5-benzylthiazol-2-yl)amide derivatives, the compound featuring a 4-fluorobenzyl group, specifically N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, demonstrated potent and highly selective anticancer activity against leukemia and melanoma cell lines. researchgate.net This highlights the positive contribution of the fluoro-substitution. Similarly, research on tyrosinase inhibitors based on a [4-(4-fluorobenzyl)piperazin-1-yl] scaffold revealed that the 4-fluorobenzyl portion projects toward the active site's copper ions, engaging in crucial π-stacking and hydrophobic interactions. nih.gov
SAR studies on other heterocyclic scaffolds further support the importance of the fluoro-substituent's position. In a series of indazole derivatives, substitution at the meta or para position of the benzyl (B1604629) ring was found to be more effective than ortho-substitution, with the 4-fluoro analog showing significant activity. nih.gov The introduction of a fluorine atom can lead to enhanced binding affinity and improved selectivity for the target protein.
Table 1: Influence of Phenyl Ring Substituents on Biological Activity in Analogous Compounds
This table compiles findings from various studies on related heterocyclic compounds to illustrate general SAR principles.
| Base Scaffold | Substituent (R) | Biological Activity Summary | Reference |
| N-(5-(R-benzyl)thiazol-2-yl)amide | 4-Fluoro | Potent and selective anticancer activity (IC₅₀ = 56.4 nM) | researchgate.net |
| Indazole Derivative | 4-Fluoro | Good inhibitory activity (IC₅₀ = 3.2 µM) | nih.gov |
| Indazole Derivative | 2,4-Difluoro | Reduced inhibitory activity (IC₅₀ = 15 µM) | nih.gov |
| Indazole Derivative | 4-Cyano | Good inhibitory activity (IC₅₀ = 3.2 µM) | nih.gov |
Contribution of the Benzyl Linker to Molecular Recognition and Activity
The benzyl linker, the methylene (B1212753) (-CH₂) bridge connecting the phenyl and tetrazole rings, is not merely a spacer but plays a vital role in molecular recognition and biological activity. This linker provides conformational flexibility, allowing the 4-fluorophenyl group to orient itself optimally within the binding pocket of a biological target.
The flexibility of the benzyl group allows the molecule to adapt to the topology of the receptor site, maximizing favorable interactions such as hydrophobic and van der Waals forces. Studies on 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazoles showed that substitutions on the benzyl ring directly modulated anti-proliferative activity, underscoring the linker's role in presenting the phenyl ring to the target. researchgate.net The presence of this linker is a common feature in many biologically active tetrazole compounds, where it facilitates the correct positioning of key pharmacophoric elements. nih.gov The ability of the linker to position the aromatic ring is often a key determinant of potency and selectivity.
Impact of Tetrazole Ring Substitution Patterns on Pharmacological Profiles
The tetrazole ring is a key pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for the carboxylic acid group. nih.govresearchgate.net This is due to its similar pKa, planar structure, and ability to participate in hydrogen bonding. nih.govsphinxsai.com For a 5-substituted tetrazole like 5-(4-fluorobenzyl)tetrazole, the ring exists as a mixture of two distinct tautomeric forms: 1H-tetrazole and 2H-tetrazole. The equilibrium between these tautomers is influenced by the nature of the substituent at the 5-position and the surrounding environment (solvent, solid state). iosrjournals.org
The pharmacological profile of the compound can be significantly altered by N-alkylation or N-acylation of the tetrazole ring, which locks the molecule into a specific regioisomeric form. This leads to either 1,5-disubstituted or 2,5-disubstituted tetrazoles, which can exhibit vastly different biological activities. For instance, the regioselective synthesis of 2,5-disubstituted benzofuran-tetrazole hybrids was crucial for achieving potent anti-proliferative activity, demonstrating that the 2,5-substitution pattern was favorable for the specific target. researchgate.net Controlling the substitution pattern is therefore a critical strategy in the rational design of tetrazole-based drugs. beilstein-journals.org The unique ability of the tetrazole ring to form stable hydrogen bonds with multiple proton donors and acceptors is often a dominant factor in its binding to biological targets. nih.gov
Table 2: Tautomeric Forms and N-Substitution Isomers of 5-Substituted Tetrazoles
| Structure Type | General Structure | Description |
| 1H-Tautomer | The proton is on the N1 position of the tetrazole ring. | |
| 2H-Tautomer | The proton is on the N2 position of the tetrazole ring. This is the tautomer specified in the subject compound. | |
| 1,5-Disubstituted | A second substituent (R') is attached to the N1 position, locking the isomer. | |
| 2,5-Disubstituted | A second substituent (R') is attached to the N2 position, locking the isomer. |
Computational Approaches in Lead Optimization and Analog Design
Computational chemistry provides powerful tools for understanding the SAR of 5-(4-fluorobenzyl)-2H-tetrazole and for guiding the design of more potent and selective analogs. Molecular docking, density functional theory (DFT), and molecular dynamics simulations are frequently employed to rationalize experimental findings and predict the activity of new designs.
Molecular docking studies can predict the preferred binding mode of a ligand within a protein's active site. For example, docking analyses of tyrosinase inhibitors revealed that the 4-fluorobenzyl group orients itself toward key residues, forming essential interactions. nih.gov In another study, docking simulations of benzofuran-tetrazole hybrids against the Src protein kinase showed a strong correlation between the predicted binding energy (moldock score) and the experimentally observed anti-proliferative activity, validating the SAR data. researchgate.net
DFT studies are used to investigate the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can relate to molecular reactivity and stability. nih.gov These computational methods allow researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources in the drug discovery process.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For tetrazole derivatives, QSAR models are valuable for predicting the pharmacological or toxicological properties of novel, unsynthesized analogs.
The development of a QSAR model typically involves several steps:
Data Collection: Gathering a dataset of tetrazole compounds with experimentally measured biological activity (e.g., IC₅₀ values). nih.gov
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be 2D descriptors (e.g., constitutional, topological) or 3D descriptors (e.g., geometric, quantum-chemical). nih.govresearchgate.net
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a model that correlates a subset of the descriptors with biological activity. laccei.org
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model training) methods, in accordance with guidelines such as those from the OECD. nih.gov
A study on the acute toxicity of 111 tetrazole compounds successfully developed QSAR models that could predict oral toxicity in rodents. nih.gov The descriptors in the final models related to molecular size, branching, and electronic properties. Such models are promising for forecasting the potential risks of newly designed tetrazole compounds, thereby reducing the need for extensive animal testing and promoting safer drug design. nih.gov
Advanced Applications in Chemical Biology and Materials Science
Bioorthogonal Chemistry and Bioconjugation with Tetrazole-based Probes
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org Tetrazole derivatives, including structures related to 5-(4-fluorobenzyl)-2H-tetrazole, are central to a powerful class of bioorthogonal reactions known as photoclick chemistry, enabling researchers to probe and manipulate biomolecules with high precision. nih.govnih.gov
Tetrazole photoclick chemistry is a light-triggered ligation reaction that offers exceptional spatial and temporal control, a significant advantage for studying dynamic processes in live cells. nih.govrsc.org The core of this reaction is the photoinduced 1,3-dipolar cycloaddition between a tetrazole and an alkene. nih.govnih.gov Upon irradiation with UV light, typically around 300 nm, a 2,5-disubstituted tetrazole undergoes a cycloreversion, releasing a nitrogen molecule (N₂) and generating a highly reactive, short-lived nitrile imine intermediate. nih.govescholarship.org This dipole then rapidly and specifically reacts with an alkene partner in a [3+2] cycloaddition to form a stable, fluorescent pyrazoline adduct. nih.govescholarship.org
The key features of this reaction that make it suitable for biological applications are:
Bioorthogonality : Neither the tetrazole nor the alkene group reacts significantly with endogenous functional groups in the absence of light, preventing off-target effects. wikipedia.orgnih.gov
Spatiotemporal Precision : The reaction is initiated only where and when light is applied, allowing for precise control over the labeling or modification of biomolecules in specific subcellular locations or at specific times. nih.govscispace.com
Fluorogenic Nature : The pyrazoline product is inherently fluorescent, while the initial reactants are not. This "turn-on" fluorescence provides a clear signal without the need for washing away unreacted probes, enabling real-time imaging with a high signal-to-noise ratio. rsc.orgescholarship.org
The this compound scaffold fits within the class of benzyl-aryl tetrazoles used in these reactions. The electronic properties of the fluorobenzyl group can influence the quantum yield of the nitrile imine formation and the subsequent reaction kinetics. The development of various substituted tetrazoles aims to optimize properties like reaction speed, water solubility, and photoactivation wavelength for different biological contexts. nih.govdicp.ac.cn
Table 1: Key Features of Tetrazole Photoclick Chemistry
| Feature | Description | Significance in Chemical Biology |
| Photoactivation | Reaction is initiated by light (typically UV). | Provides precise spatial and temporal control over biomolecular labeling and manipulation. nih.govscispace.com |
| Bioorthogonality | Reactants (tetrazole, alkene) are inert to native biological functional groups. | Minimizes interference with cellular processes, ensuring that observations are due to the intended reaction. wikipedia.orgnih.gov |
| Fluorogenic Product | The resulting pyrazoline cycloadduct is fluorescent. | Allows for no-wash, real-time imaging of dynamic processes with low background signal. rsc.orgescholarship.org |
| High Reactivity | The photo-generated nitrile imine is highly reactive toward alkenes. | Enables rapid ligation even at the low concentrations typical of biological systems. nih.gov |
The precision of tetrazole photoclick chemistry has been harnessed for the specific labeling of proteins and the modification of nucleic acids.
Protein Labeling: A common strategy for protein labeling involves the site-specific incorporation of one of the reactive partners into a target protein. nih.gov This can be achieved by genetically encoding an unnatural amino acid containing either a tetrazole or an alkene moiety. For instance, an amino acid like p-(2-tetrazole)phenylalanine can be incorporated into a protein at a specific site using an engineered tRNA synthetase/tRNA pair. nih.govnih.gov The protein, now bearing the tetrazole probe, can be expressed in living cells. Subsequent irradiation in the presence of an alkene-tagged molecule (e.g., a fluorophore or a drug) results in covalent attachment at the desired location. nih.gov This technique has been successfully used to image proteins in bacterial cells and perturb protein localization in mammalian cells. nih.govnih.gov Probes based on 2-aryl-5-carboxytetrazoles have also been developed for photoaffinity labeling to map drug-protein interactions. nih.gov
Nucleic Acid Modification: The study of nucleic acid structure and function also benefits from bioorthogonal chemistry. beilstein-journals.orgrsc.org To apply photoclick chemistry, nucleosides are chemically synthesized to contain a reactive handle. For example, a modified nucleoside triphosphate bearing a tetrazole group could be incorporated into RNA during in vitro transcription. d-nb.info Alternatively, an alkene-modified nucleoside, such as 5-vinyl-2'-deoxyuridine (B1214878) (VdU), can be incorporated into cellular DNA during replication. nih.gov The DNA or RNA, now tagged with the bioorthogonal group, can be visualized or functionalized by reacting it with its photoclick partner. This approach allows for the specific labeling of newly synthesized nucleic acids and enables dual-labeling experiments when combined with other orthogonal reactions like copper-free click chemistry. nih.govrsc.org
Coordination Chemistry and Ligand Design for Metal Complexes
The tetrazole ring is an excellent ligand in coordination chemistry due to the presence of four nitrogen atoms, which can act as donor sites for metal ions. nih.govrsc.org This makes tetrazole derivatives, including this compound, valuable building blocks for constructing metal-organic frameworks (MOFs) and discrete metal complexes with diverse functionalities. chemimpex.comnih.govscielo.br
The tetrazole moiety can coordinate to metal centers in several modes, acting as a monodentate, bidentate, or bridging ligand, leading to the formation of one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net The choice of metal ion, the substituents on the tetrazole ring, and the reaction conditions all influence the final structure and properties of the complex. rsc.org
The this compound ligand offers several advantages:
The tetrazole ring provides robust coordination sites.
The benzyl (B1604629) group introduces steric bulk and can participate in π–π stacking interactions, which help to stabilize the resulting crystal structures. nih.gov
The fluorine substituent can modulate the electronic properties of the ligand and engage in hydrogen bonding, further influencing the supramolecular architecture.
Researchers have synthesized numerous complexes using substituted benzyl tetrazoles with transition metals like zinc(II), cobalt(II), nickel(II), and copper(II). nih.govscielo.br These materials are investigated for applications in catalysis, magnetism, and as luminescent materials. For instance, zinc(II) complexes based on bifunctional tetrazole–carboxylate ligands have been shown to form nanoparticles with potential anticancer properties. nih.gov
Table 2: Examples of Metal Complexes with Tetrazole-Based Ligands
| Ligand Type | Metal Ion | Resulting Structure | Potential Application | Reference(s) |
| Tetrazole-Carboxylate | Zn(II) | 1D and 2D Layered Structures | Anticancer Materials | nih.gov |
| Tetrazole-Carboxylate | Co(II), Ni(II) | 1D Chain | Catalysis | scielo.br |
| 1-Methyl-5H-tetrazole | Cu(II), Ag(I) | Various (e.g., Cu(MTZ)₄₂) | Energetic Materials | rsc.org |
| 5-(4-Chlorobenzyl)-1H-tetrazole | N/A (Crystal Structure) | 1D Chain via H-bonding & π-π stacking | Materials Science | nih.gov |
Exploration in Functional Materials and Polymer Science
The inherent properties of the tetrazole ring—high nitrogen content, thermal stability, and high heat of formation—make it an attractive component for advanced functional materials, particularly energetic materials and stable polymers. nih.govchemimpex.com
Incorporating the this compound moiety into a polymer backbone can significantly enhance the material's properties. This can be achieved either by synthesizing a monomer containing the tetrazole unit (e.g., a vinyl-substituted tetrazole) and then polymerizing it, or by grafting tetrazole groups onto an existing polymer chain. nih.govsemanticscholar.org
The high nitrogen content of tetrazole-containing polymers makes them valuable as energetic binders for propellants and explosives, as the decomposition releases a large amount of N₂ gas. nih.gov For example, energetic polymers have been synthesized by reacting 5-aminotetrazole (B145819) with poly(epichlorohydrin). nih.gov Similarly, a monomer based on this compound could be designed to create polymers with high energy density and controlled decomposition kinetics.
Beyond energetic applications, the thermal stability of the tetrazole ring can be used to create polymers with improved resistance to heat. The rigid structure of the ring and the potential for strong intermolecular interactions (hydrogen bonding, π–π stacking) can increase the glass transition temperature and decomposition temperature of the polymer. Such polymers could find use in advanced coatings or composites that require high thermal and mechanical stability. chemimpex.com
Surface functionalization is critical for creating materials with specific properties, such as biocompatibility, which is essential for medical implants and biosensors. Bioorthogonal reactions, particularly photoclick chemistry, provide an ideal method for modifying surfaces with high precision and under mild conditions.
A surface (e.g., glass, gold, or a polymer) can be pre-functionalized with an alkene. A molecule containing the this compound moiety can then be covalently "clicked" onto the surface by applying light. This process allows for the creation of patterned surfaces, where the tetrazole-containing molecule is attached only in the irradiated areas.
This strategy can be used to develop biocompatible coatings. For example, a tetrazole-functionalized biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), could be grafted onto a medical device's surface to reduce protein fouling and prevent an immune response. The fluorobenzyl group of this compound could also be used to tune the surface properties, such as hydrophobicity or its affinity for specific proteins, thereby creating highly tailored biomaterials.
Utilization as Building Blocks in Combinatorial Chemistry and Library Synthesis
The strategic design of molecular libraries with vast chemical diversity is a cornerstone of modern drug discovery and materials science. Combinatorial chemistry, a powerful approach to rapidly synthesize large numbers of different but structurally related molecules, relies on the use of versatile building blocks that can be efficiently assembled into a wide array of final compounds. mdpi.com this compound has emerged as a highly valuable scaffold in this context, offering a unique combination of physicochemical properties and synthetic accessibility that make it an ideal candidate for the construction of diverse compound libraries.
The tetrazole ring itself is a well-established bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules. rug.nlijisrt.com This substitution can lead to improved metabolic stability, enhanced membrane permeability, and better oral bioavailability of drug candidates. rug.nl The presence of the 4-fluorobenzyl moiety further enhances the drug-like properties of the molecule. The fluorine atom can modulate the pKa of the tetrazole ring, influence conformational preferences, and provide a site for potential metabolic intervention, all of which are critical considerations in lead optimization. nih.govnih.gov
Multicomponent reactions (MCRs) are particularly well-suited for combinatorial library synthesis due to their efficiency in generating complex molecules in a single step from three or more starting materials. nih.govacs.org Substituted benzyl tetrazoles, analogous to this compound, have been successfully employed as key building blocks in various MCRs, most notably the Ugi and Passerini reactions, to generate libraries of novel, drug-like molecules. acs.orgresearchgate.net
For instance, a one-pot Ugi four-component reaction (U-4CR) can be utilized to rapidly generate a library of diverse compounds. In a typical reaction, an aldehyde, an amine, an isocyanide, and a tetrazole derivative (acting as the acid component) are combined to produce a complex product. By systematically varying each of the four components, a large and diverse library of compounds can be synthesized. The 4-fluorobenzyl group of this compound would remain as a constant feature, while the diversity would be introduced through the other three variable components.
To illustrate the potential of this compound in library synthesis, consider the following hypothetical Ugi reaction scheme where it is used as the acidic component:
Hypothetical Ugi Reaction for Library Synthesis
| Component | Example Reactants |
|---|---|
| Aldehyde | Formaldehyde, Acetaldehyde, Benzaldehyde |
| Amine | Ammonia, Methylamine, Aniline |
| Isocyanide | tert-Butyl isocyanide, Cyclohexyl isocyanide |
| Acid | This compound |
By reacting combinations of the example reactants from the table above, a library of different α-acetamido amides can be generated, each incorporating the this compound moiety.
Similarly, the Passerini three-component reaction (P-3CR), which involves an aldehyde, an isocyanide, and a carboxylic acid (or its tetrazole bioisostere), can be employed to create libraries of α-acyloxy amides. The use of this compound in a Passerini reaction would yield compounds with the tetrazole ring integrated into the final structure, offering a distinct advantage in the search for novel bioactive molecules.
Research on related substituted benzyl tetrazoles has demonstrated the feasibility of this approach. For example, libraries of substituted benzyl tetrazoles have been synthesized and screened for their activity as histamine (B1213489) H3 receptor antagonists, showcasing the power of combinatorial synthesis in identifying potent and selective drug candidates. researchgate.net The following table summarizes representative data from the synthesis of a library of tetrazole derivatives using a multicomponent reaction approach, highlighting the types of scaffolds that can be generated.
Representative Data from a Combinatorial Library Synthesis Using a Tetrazole Building Block
| Library Compound | Aldehyde Component | Amine Component | Isocyanide Component | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | 85 |
| 2 | Isobutyraldehyde | Benzylamine | Cyclohexyl isocyanide | 78 |
| 3 | Formaldehyde | Piperidine | Benzyl isocyanide | 92 |
This table is a representative example based on published methodologies for analogous tetrazole derivatives and is intended to illustrate the potential of this compound in similar synthetic strategies.
The ability to rapidly generate large and diverse libraries of compounds based on the this compound scaffold is of significant interest in drug discovery. High-throughput screening of these libraries can lead to the identification of hit compounds with desired biological activities. Subsequent optimization of these hits, guided by structure-activity relationship (SAR) studies, can then lead to the development of potent and selective lead compounds for a wide range of therapeutic targets.
Future Research Directions and Unaddressed Challenges
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of tetrazoles often involves the [2+3] cycloaddition of nitriles with azides, which can employ harsh reagents and generate hazardous waste. nih.gov While effective, these methods are increasingly scrutinized for their environmental impact. Future research must prioritize the development of "green" synthetic pathways.
A significant challenge lies in moving away from potentially hazardous azide (B81097) sources like hydrazoic acid or metal azides. Trimethylsilyl azide is considered a safer alternative, but the ideal route would minimize azide use altogether or employ in-situ generation. beilstein-journals.org Multicomponent reactions (MCRs), such as the Ugi and Passerini tetrazole reactions, present a promising, environmentally benign alternative. beilstein-journals.orgnih.govacs.org These reactions offer step and atom economy by combining multiple starting materials in a single, efficient step, reducing waste and energy consumption. bohrium.comnih.gov The development of an MCR-based route specifically for 5-(4-fluorobenzyl)-2H-tetrazole that utilizes readily available, non-toxic starting materials is a key objective.
Another avenue of research involves the use of novel catalytic systems. Nanomaterial-based catalysts, for instance, have shown great promise in promoting organic transformations, including tetrazole synthesis, due to their high surface-area-to-volume ratio and reusability. rsc.org Exploring catalysts like magnetic nanoparticles could facilitate easy separation and recycling, further enhancing the sustainability of the process. rsc.org The application of alternative energy sources such as microwave irradiation has also been shown to accelerate reactions and improve yields in tetrazole synthesis, representing another important direction for creating cleaner production methods. beilstein-journals.orgorganic-chemistry.org
| Synthetic Strategy | Advantages | Key Research Goal for this compound |
| Multicomponent Reactions (MCRs) | High atom/step economy, reduced waste, operational simplicity. beilstein-journals.orgbohrium.com | Develop a one-pot MCR synthesis using safe, accessible starting materials. |
| Nanocatalysis | High efficiency, catalyst reusability, mild reaction conditions. rsc.org | Identify a recyclable nanocatalyst for the cycloaddition step. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. organic-chemistry.org | Optimize microwave parameters for a rapid and clean synthesis. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Design a continuous flow process for large-scale, safe production. |
Deepening the Understanding of Molecular Mechanisms of Action
While many tetrazole-containing compounds are known to be biologically active, the precise molecular mechanisms of action for this compound are not fully elucidated. nih.gov The tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid, which can improve metabolic stability and cell permeability. beilstein-journals.org A critical area of future research is to determine how the this compound moiety interacts with biological targets at a molecular level.
Initial studies on similar tetrazole derivatives suggest potential interactions with G protein-coupled receptors (GPCRs) and various enzymes. For example, some tetrazoles have been investigated as potential PPARγ agonists for the treatment of diabetes. mdpi.com It is crucial to conduct comprehensive screening and molecular docking studies to identify the specific protein targets of this compound. Understanding whether it acts as an agonist, antagonist, or allosteric modulator is fundamental to its therapeutic development.
Further research should also investigate its role as a potential enzyme inhibitor. For instance, certain tetrazole derivatives have shown activity against proteases or as superoxide (B77818) scavengers. nih.gov Determining if this compound inhibits specific enzymes involved in disease pathways, such as kinases in cancer or proteases in viral replication, would open new therapeutic avenues. Advanced techniques like X-ray crystallography of the compound bound to its target protein would provide invaluable structural insights into its binding mode, guiding future drug design. nih.gov
Innovative Design Strategies for Highly Selective and Potent Analogs
The structure of this compound offers multiple points for modification to create analogs with enhanced potency and selectivity. A key challenge is to systematically explore the structure-activity relationship (SAR) to understand how different substituents affect biological activity.
One promising strategy is the regioselective synthesis of 2,5-disubstituted tetrazoles, as the position of the substituent on the tetrazole ring can significantly influence the compound's properties and biological activity. organic-chemistry.orgresearchgate.net Research into creating derivatives of this compound by adding functional groups to the N-2 position of the tetrazole ring could yield compounds with novel activities. For example, attaching adamantyl groups has been shown to impart antiviral properties to tetrazole compounds. nih.gov
Another approach involves modifying the fluorobenzyl group. The position and number of fluorine atoms on the phenyl ring can be altered to fine-tune the electronic properties and metabolic stability of the molecule. Furthermore, replacing the phenyl ring with other heterocyclic systems could lead to analogs with different target specificities. The creation of hybrid molecules, where the this compound core is linked to other pharmacophores, is also a viable strategy. For instance, combining the tetrazole moiety with fragments known to interact with specific targets, such as quinoline (B57606) or benzofuran, could produce synergistic effects and highly potent compounds. researchgate.netmdpi.com
| Design Strategy | Rationale | Example from Literature |
| N-2 Substitution | Modulate physicochemical properties and explore new binding interactions. researchgate.net | N-alkylation with adamantyl groups to confer anti-influenza activity. nih.gov |
| Aryl Group Modification | Fine-tune electronics, lipophilicity, and metabolic stability. | Synthesis of bromo- and iodo-substituted phenyltetrazoles to alter melting points and stability. |
| Bioisosteric Replacement | Replace the phenyl ring with other heterocycles to explore new chemical space. | Designing tetrazole-quinolone hybrids as potent anticancer agents. vu.edu.au |
| Hybrid Molecule Synthesis | Combine with other known pharmacophores to achieve synergistic or novel activities. | Creating benzofuran-tetrazole hybrids with anti-proliferative activity. researchgate.net |
Integration with Emerging Technologies in Drug Discovery and Chemical Biology
The advancement of this compound and its analogs will be significantly accelerated by integrating emerging technologies. A major challenge in drug discovery is the rapid generation and screening of large compound libraries. DNA-Encoded Library (DEL) technology offers a powerful solution. The development of synthetic methods to incorporate this compound onto DNA strands would allow for the creation of vast libraries for high-throughput screening against a multitude of biological targets. rsc.org
Furthermore, the unique properties of the tetrazole ring can be exploited in chemical biology. For example, tetrazoles can be used in the design of photosensitive materials or as ligands in materials science. bohrium.com Exploring the use of this compound in the development of novel biomaterials or as a probe in chemical biology to study cellular processes represents an exciting and underexplored frontier. The integration of this compound into advanced platforms like click chemistry could also facilitate its use in creating complex molecular architectures for various applications. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 5-(4-fluorobenzyl)-2H-tetrazole, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including tetrazole ring formation and functional group introduction. A common approach utilizes sodium azide for cyclization under controlled conditions (e.g., reflux in polar solvents like DMSO or PEG-400). For example, analogous tetrazole derivatives are synthesized via nucleophilic substitution or coupling reactions, with temperature (70–80°C) and pH (e.g., pH 12.5) carefully regulated to maximize yields . Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization (e.g., water-ethanol mixtures) . Key optimization parameters include catalyst selection (e.g., Bleaching Earth Clay) and solvent systems .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the fluorobenzyl moiety and tetrazole ring protons. Infrared (IR) spectroscopy identifies functional groups like C-F (~1100 cm⁻¹) and tetrazole C=N (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns . For example, in related tetrazole derivatives, ¹H NMR chemical shifts at δ 7.2–7.4 ppm confirm aromatic protons, while HRMS peaks at m/z 209.14 (M⁺) align with molecular formulas like C₇H₄FN₅O₂ .
Q. How is purity assessed for this compound, and what thresholds are acceptable in research settings?
Purity is evaluated via HPLC (>98% purity) and melting point analysis. For instance, analogs like 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole show sharp melting points (e.g., 141–143°C), with deviations indicating impurities . Residual solvents are quantified using gas chromatography (GC), adhering to ICH guidelines (<0.1% for toxic solvents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for fluorobenzyl-tetrazole derivatives?
Discrepancies often arise from structural analogs or assay variability. For example, pyrazole-tetrazole hybrids exhibit divergent antitumor activity depending on substituents (Table 1). Systematic structure-activity relationship (SAR) studies, combined with computational modeling (e.g., molecular docking), can identify critical pharmacophores. Biological replicates and standardized assays (e.g., MTT for cytotoxicity) minimize experimental variability .
Q. Table 1: Comparative Bioactivity of Fluorobenzyl-Tetrazole Analogs
| Compound | Structural Features | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 5-(4-Fluorophenyl)pyrazole | Pyrazole core, fluorophenyl | 12 µM (Antitumor) | |
| Tetrazole-thiazolidinone | Thioxo-thiazolidinone moiety | 8 µM (Antimicrobial) |
Q. What experimental design strategies are recommended for studying reaction mechanisms in tetrazole synthesis?
Factorial design (e.g., 2³ designs) efficiently evaluates variables like temperature, catalyst loading, and solvent polarity. For example, a study optimizing PEG-400-mediated reactions identified temperature as the most significant factor (p < 0.05) . Quasi-experimental designs with control groups (e.g., traditional vs. novel catalysts) further validate mechanistic hypotheses .
Q. How can stability issues (e.g., hydrolysis) in fluorobenzyl-tetrazoles be mitigated during storage?
Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways. Lyophilization or storage in inert atmospheres (argon) at 2–8°C prolongs shelf life. Adding antioxidants (e.g., BHT) or using stabilized formulations (e.g., cyclodextrin complexes) prevents oxidative degradation .
Q. What advanced analytical methods elucidate electronic and steric effects in fluorobenzyl-tetrazole derivatives?
X-ray crystallography provides precise bond lengths and angles, revealing steric hindrance from the fluorobenzyl group. Density functional theory (DFT) calculations correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity. For example, fluorination lowers electron density in the tetrazole ring, enhancing electrophilic substitution .
Methodological Considerations
Q. How should researchers handle discrepancies between computational predictions and experimental results in SAR studies?
Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvent models in simulations. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can resolve conflicts. For instance, a predicted high-affinity binding pose may lack hydrophobic complementarity in vitro .
Q. What strategies improve yield in multi-step syntheses of fluorobenzyl-tetrazoles?
Use flow chemistry for exothermic steps (e.g., azide cyclization) to enhance control. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) minimizes carryover impurities. Parallel synthesis of intermediates (e.g., chlorobenzyl precursors) streamlines scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
